High 5-HT2A Affinity (IC50 3 nM) with >10-Fold D2 Selectivity vs. Mosapramine
Carpipramine exhibits an IC50 of 3 nM for 5-HT2 receptors [1], while its D2 affinity is 10 to 6000 times lower than reference antagonists [2]. In contrast, mosapramine displays a D2/5-HT2 receptor occupancy ratio of 7.4 , indicating stronger relative D2 binding. This distinct 5-HT2 preference may underpin carpipramine's lower propensity for extrapyramidal symptoms compared to mosapramine [3].
| Evidence Dimension | 5-HT2A Receptor Affinity and D2 Selectivity |
|---|---|
| Target Compound Data | IC50 = 3 nM (5-HT2); D2 affinity 10-6000x lower |
| Comparator Or Baseline | Mosapramine D2/5-HT2 occupancy ratio = 7.4 |
| Quantified Difference | Carpipramine demonstrates preferential 5-HT2 binding, whereas mosapramine has a D2/5-HT2 ratio of 7.4, indicating stronger D2 affinity |
| Conditions | In vitro radioligand binding assays |
Why This Matters
This differential receptor profile is critical for researchers selecting antipsychotics with reduced extrapyramidal side effect liability, particularly for studies focused on negative symptoms or depression.
- [1] US4956362A. Use of carpipramine for the treatment of anxiety and sleep disorders. View Source
- [2] VIDAL. Carpipramine: substance active à effet thérapeutique. View Source
- [3] Kishi T, et al. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis. Neuropsychiatr Dis Treat. 2014;10:2339-2351. View Source
